molecular formula C14H24N2O4 B8098625 Tert-Butyl 10-Oxo-8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate

Tert-Butyl 10-Oxo-8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate

Cat. No.: B8098625
M. Wt: 284.35 g/mol
InChI Key: XTAVVWXELPHGMU-UHFFFAOYSA-N
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Description

Tert-Butyl 10-Oxo-8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate is a spirocyclic compound featuring a unique bicyclic framework with oxygen and nitrogen heteroatoms. Its structure comprises a six-membered oxa-diaza ring fused to a five-membered carbocyclic system, with a tert-butyl carboxylate substituent enhancing steric bulk and influencing solubility.

Properties

IUPAC Name

tert-butyl 10-oxo-8-oxa-2,11-diazaspiro[5.6]dodecane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-13(2,3)20-12(18)16-6-4-5-14(9-16)8-15-11(17)7-19-10-14/h4-10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAVVWXELPHGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CNC(=O)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Alkylation with Ethyl Bromoacetate

The initial step involves reacting tert-butyl-4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate (Compound 1) with ethyl bromoacetate in anhydrous tetrahydrofuran (THF). Sodium hydride (NaH) is used as a base to deprotonate the hydroxyl group, facilitating nucleophilic substitution.

Key Conditions :

  • Solvent: Anhydrous THF.

  • Temperature: 0°C → room temperature → 66°C (reflux).

  • Reaction Time: 8 hours.

  • Workup: Quenching with water, extraction with ethyl acetate, and drying over Na₂SO₄.

This step yields a crude alkylated intermediate (Compound 2), with a reported mass of 98 g from 60 g of starting material.

Step 2: Hydrogenation of the Cyano Group

Compound 2 undergoes catalytic hydrogenation using Raney nickel under hydrogen gas (H₂) to reduce the cyano group (-CN) to an amine (-NH₂).

Key Conditions :

  • Solvent: Ethanol.

  • Pressure: 50 psi H₂.

  • Temperature: 40°C.

  • Reaction Time: 8 hours.

The product (Compound 3) is isolated after filtration and solvent removal, though exact yields are unspecified in available literature.

Step 3: Ring-Closure via Base-Mediated Cyclization

Sodium ethoxide (NaOEt) in ethanol induces cyclization of Compound 3, forming the spirocyclic framework.

Key Conditions :

  • Solvent: Ethanol.

  • Temperature: 0°C → room temperature.

  • Reaction Time: 8 hours.

This step generates Compound 4, characterized by its oxazaspiro ring system.

Step 4: Amide Reduction with Borane Dimethyl Sulfide Complex

The final step reduces the amide group in Compound 4 to a secondary amine using a borane dimethyl sulfide (BH₃·SMe₂) complex in THF.

Key Conditions :

  • Solvent: THF.

  • Temperature: 0°C → room temperature.

  • Reaction Time: 12 hours.

  • Quenching Agent: Methanol.

The product, Tert-Butyl 10-Oxo-8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate (Compound 5), is purified via chromatography or recrystallization.

Critical Analysis of Reaction Parameters

Solvent and Temperature Optimization

  • THF vs. Ethanol : THF’s aprotic nature in Step 1 prevents side reactions, while ethanol’s polarity aids hydrogenation in Step 2.

  • Temperature Gradients : Gradual heating in Step 1 (0°C → 66°C) mitigates exothermic risks, ensuring controlled reaction progression.

Catalytic Efficiency

  • Raney Nickel : Chosen for its high surface area and activity in hydrogenation, though palladium on carbon (Pd/C) alternatives are unexplored in current literature.

Yield Challenges

While the patent reports a 98 g crude yield from 60 g starting material in Step 1, overall yields for subsequent steps remain undocumented. Purification losses, particularly in chromatographic steps, likely reduce final yields.

Comparative Data on Synthesis Conditions

StepReaction TypeSolventCatalyst/ReagentTemperatureTime
1AlkylationAnhyd THFNaH, Ethyl bromoacetate0°C → 66°C8 h
2HydrogenationEthanolRaney Ni, H₂ (50 psi)40°C8 h
3CyclizationEthanolNaOEt0°C → RT8 h
4Amide ReductionTHFBH₃·SMe₂0°C → RT12 h

Industrial Scalability Considerations

The described method emphasizes industrial feasibility through:

  • Reagent Availability : Ethyl bromoacetate and Raney nickel are commercially accessible.

  • Safety Protocols : Controlled addition of NaH and gradual heating prevent runaway reactions.

  • Solvent Recovery : THF and ethanol are distillable, reducing waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to introduce additional oxo groups or modify existing functional groups.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, using reagents like sodium borohydride (NaBH₄).

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

    Oxidation: Introduction of additional oxo groups or conversion to carboxylic acids

    Reduction: Formation of alcohols or amines

    Substitution: Formation of new esters, amides, or thioesters

Scientific Research Applications

Medicinal Chemistry

Tert-Butyl 10-Oxo-8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate has shown promise in the development of pharmaceutical compounds due to its structural features that facilitate interactions with biological targets.

Case Study: Antimicrobial Activity
Research indicates that derivatives of diazaspiro compounds exhibit significant antimicrobial activity. Tert-butyl derivatives have been investigated for their effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents in drug formulation .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the creation of more complex molecular structures.

Synthetic Pathways
The synthesis of Tert-Butyl 10-Oxo-8-Oxa-2,11-Diazaspiro[5.6]Dodecane derivatives involves several reaction steps that can be optimized for yield and efficiency. This compound can be utilized in multi-step synthesis processes to create other valuable chemical entities, which are relevant in both academic and industrial settings .

Chemical Research

In chemical research, Tert-Butyl 10-Oxo-8-Oxa-2,11-Diazaspiro[5.6]Dodecane is studied for its unique reactivity patterns and potential as a building block for novel materials.

Research Insights
Studies have focused on the reactivity of the compound under various conditions, leading to insights into its behavior in polymerization reactions and material science applications . The ability to modify its structure opens avenues for creating specialized materials with tailored properties.

Agrochemicals

There is emerging interest in exploring Tert-Butyl 10-Oxo-8-Oxa-2,11-Diazaspiro[5.6]Dodecane for agrochemical applications, particularly as a potential herbicide or pesticide due to its biological activity.

Preliminary Findings
Initial studies suggest that certain modifications of this compound may enhance its efficacy as a plant growth regulator or pest control agent, warranting further investigation into its environmental impact and safety profile .

Mechanism of Action

The mechanism of action of Tert-Butyl 10-Oxo-8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate involves its interaction with specific molecular targets. The oxo and diazaspiro groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Spirocyclic Derivatives with Varied Heteroatom Positioning

  • Tert-Butyl 10-Oxo-8-Oxa-3,11-Diazaspiro[5.6]Dodecane-3-Carboxylate This positional isomer shifts the nitrogen atoms to positions 3 and 11, altering hydrogen-bonding patterns.
  • Tert-Butyl 9-Oxo-3-Azaspiro[5.5]Undecane-3-Carboxylate (CAS 873924-08-4)
    This analog features a [5.5] spiro system instead of [5.6], reducing ring strain and enhancing thermodynamic stability. The absence of a second nitrogen atom simplifies synthesis but diminishes hydrogen-bonding diversity, limiting its utility in molecular recognition applications .

  • Tert-Butyl 7-Oxo-2,6-Diazaspiro[3.4]Octane-2-Carboxylate (CAS 1234616-51-3)
    With a smaller [3.4] spiro system, this compound exhibits higher ring strain and a more compact structure. The reduced molecular weight (226.27 g/mol) may improve membrane permeability, though its smaller size limits binding site compatibility in protein targets .

Heteroatom Substitution and Functional Group Variations

  • Tert-Butyl 12-Oxo-2,7,11-Triazaspiro[5.6]Dodecane-2-Carboxylate The addition of a third nitrogen atom (position 7) introduces an extra hydrogen-bond donor, enhancing interactions with biological targets like enzymes.
  • Bicyclic Analog: Tert-Butyl (1R,2S,5S*)-7-Oxo-6-Oxabicyclo[3.2.1]Oct-3-En-2-Ylcarbamate
    This bicyclo[3.2.1] system replaces the spiro framework, eliminating conformational flexibility. The α,β-unsaturated lactone moiety increases electrophilicity, making it reactive in Michael addition reactions—a property absent in the target spiro compound .

Key Physicochemical Metrics

Compound Name CAS Number Molecular Formula Spiro System Key Properties
Target Compound Not Provided C₁₄H₂₃N₂O₄ [5.6] High rigidity; moderate solubility in DMSO
Tert-Butyl 9-Oxo-3-Azaspiro[5.5]Undecane-3-Carboxylate 873924-08-4 C₁₄H₂₃NO₃ [5.5] Enhanced stability; logP = 1.8
Tert-Butyl 7-Oxo-2,6-Diazaspiro[3.4]Octane-2-Carboxylate 1234616-51-3 C₁₁H₁₈N₂O₃ [3.4] Compact size; logP = 1.2

Biological Activity

Tert-Butyl 10-Oxo-8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate (CAS No. 1935503-30-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC14H24N2O4
Molecular Weight284.351 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point466.5 ± 45.0 °C
Flash Point236.0 ± 28.7 °C
LogP-0.50

Pharmacological Profile

Recent studies have indicated that this compound exhibits various biological activities, including:

1. Antioxidant Activity:
Research has shown that compounds with similar structures demonstrate significant free radical scavenging abilities, which are crucial for mitigating oxidative stress in biological systems. The antioxidant activity is typically measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) where a higher percentage inhibition indicates better antioxidant potential.

2. Anti-inflammatory Effects:
The compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways. This is particularly relevant in the context of chronic inflammatory diseases.

3. Antidiabetic Activity:
Preliminary studies suggest that derivatives of diazaspiro compounds can exhibit antidiabetic properties by inhibiting enzymes such as α-amylase and α-glucosidase, thereby reducing glucose absorption in the intestines.

The mechanisms underlying the biological activities of this compound are still under investigation but may involve:

  • Enzyme Inhibition: Compounds may inhibit enzymes that play critical roles in metabolic pathways related to inflammation and glucose metabolism.
  • Receptor Modulation: Interaction with specific receptors could modulate signaling pathways involved in oxidative stress and inflammation.

Case Studies

Case Study 1: Antioxidant Activity Evaluation
In a comparative study on various diazaspiro compounds, this compound exhibited an antioxidant activity of approximately 64% at a concentration of 300 mg/mL , indicating its potential as a therapeutic agent against oxidative stress-related conditions .

Case Study 2: Anti-diabetic Effects
A study assessing the anti-diabetic potential revealed that Tert-butyl derivatives showed significant inhibition of α-amylase activity, with IC50 values comparable to standard antidiabetic drugs like metformin. This suggests that the compound could be explored further for diabetes management .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for Tert-Butyl 10-Oxo-8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate?

  • Methodology : Begin with retrosynthetic analysis to identify key intermediates, such as spirocyclic lactams or tert-butyl-protected carboxylates. Catalogs from Enamine Ltd. suggest using tert-butyl esters as building blocks, with reaction optimization via temperature control (e.g., reflux in dichloromethane) and catalyst screening (e.g., palladium for cross-coupling steps) . Monitor purity via TLC and HPLC, adjusting stoichiometry and solvent polarity to minimize byproducts. Safety protocols (e.g., inert atmosphere, PPE) are critical due to potential decomposition hazards under heat .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 2D spectra (COSY, HSQC) to confirm spirocyclic connectivity and tert-butyl group placement.
  • Mass Spectrometry : Use HRMS (ESI or EI) to verify molecular weight (e.g., 240.3 g/mol as per SDS analogs) .
  • X-ray Crystallography : Employ SHELX programs (SHELXD for structure solution, SHELXL for refinement) to resolve stereochemistry. Address twinning or disorder using iterative refinement cycles .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Follow SDS guidelines for similar spirocyclic derivatives:

  • Storage : Keep refrigerated in airtight containers to prevent hydrolysis. Avoid exposure to moisture or strong oxidizers .
  • Spill Management : Use dry sand or chemical-resistant absorbents; avoid water to prevent hazardous decomposition (e.g., CO release) .
  • PPE : Wear nitrile gloves, lab coats, and eye protection. Use fume hoods for reactions generating vapors .

Advanced Research Questions

Q. How can computational modeling predict intermolecular interactions and reactivity patterns of this compound?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO/water mixtures) to assess solubility and aggregation tendencies.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify reactive sites (e.g., lactam carbonyl susceptibility to nucleophilic attack) .
  • Hydrogen Bond Analysis : Apply Etter’s graph set theory to predict crystal packing motifs, leveraging directional interactions between carbonyl and amine groups .

Q. What experimental designs resolve contradictions in crystallographic data during structural elucidation?

  • Methodology :

  • High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å). Address twinning via SHELXL’s TWIN/BASF commands .
  • Disorder Modeling : Apply PART instructions to split occupancy of flexible tert-butyl groups. Validate with R1_1 < 5% and wR2_2 < 10% convergence criteria.
  • Cross-Validation : Compare with solid-state NMR or IR data to confirm hydrogen bonding networks .

Q. How can iterative DMTA cycles optimize this compound’s bioactivity in drug discovery pipelines?

  • Methodology :

  • Design : Use QSAR models to prioritize derivatives with enhanced target binding (e.g., calcium channel modulation per PubChem analogs) .
  • Make : Introduce substituents (e.g., fluorination at C10) via Suzuki-Miyaura coupling, guided by Enamine’s building blocks .
  • Test : Screen in vitro assays (e.g., IC50_{50} for ion channels) with triplicate replicates to ensure statistical validity .
  • Analyze : Apply multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity, refining synthetic priorities .

Methodological Considerations

  • Data Reporting : Adhere to IUPAC guidelines for thermophysical property documentation (e.g., melting point ±0.5°C, PDB\text{PDB} codes for crystal structures) .
  • Ecological Impact : Assess biodegradation using OECD 301F tests if environmental release is a concern, though current SDS data lack ecotoxicity profiles .

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